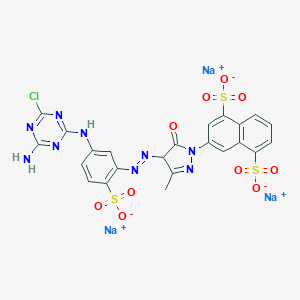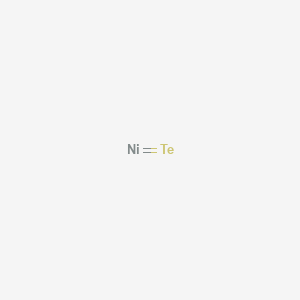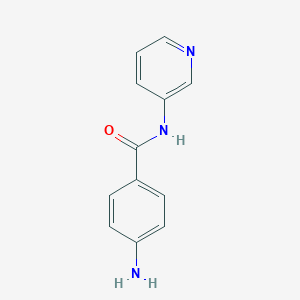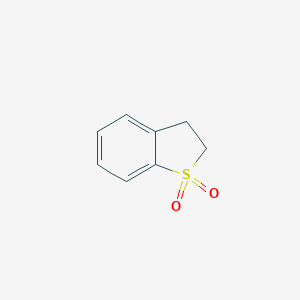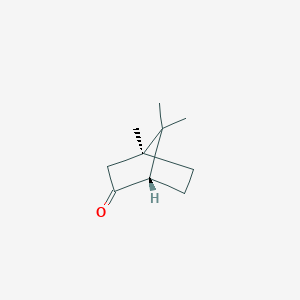
Epicamphor
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Epicamphor is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. It is a derivative of camphor, a naturally occurring compound found in the wood of the camphor tree. Epicamphor has been synthesized using various methods, and its potential uses in scientific research have been explored extensively.
科学的研究の応用
Epicamphor has been used in various fields of scientific research, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess anti-inflammatory, analgesic, and antioxidant properties, making it a potential candidate for the development of new drugs. Additionally, epicamphor has been found to inhibit the growth of cancer cells and possess anti-tumor properties.
作用機序
The mechanism of action of epicamphor is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. It has been shown to inhibit the activity of nuclear factor-kappaB (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer. Additionally, epicamphor has been found to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), a nuclear receptor that plays a role in the regulation of glucose and lipid metabolism.
生化学的および生理学的効果
Epicamphor has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in cells. Additionally, epicamphor has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT), in cells. Furthermore, epicamphor has been found to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
One of the advantages of epicamphor is its high purity and yield when synthesized using the oxalic acid method. Additionally, epicamphor has been found to possess potent anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new drugs. However, the limitations of epicamphor include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for epicamphor research. One direction is the development of new drugs based on epicamphor's anti-inflammatory, analgesic, and antioxidant properties. Another direction is the investigation of epicamphor's potential as an anticancer agent. Additionally, the mechanism of action of epicamphor needs to be further elucidated to fully understand its effects on cells. Furthermore, the potential toxicity of epicamphor needs to be investigated to determine its safety for use in humans.
Conclusion
In conclusion, epicamphor is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Epicamphor's anti-inflammatory, analgesic, antioxidant, and anticancer properties make it a promising candidate for the development of new drugs. However, further research is needed to fully understand its effects on cells and determine its safety for use in humans.
合成法
Epicamphor can be synthesized using various methods, including the oxidation of camphor with permanganate or chromium trioxide. The most common method involves the reaction of camphor with oxalic acid in the presence of acetic anhydride and acetic acid. The reaction yields epicamphor in high purity and yield.
特性
CAS番号 |
10292-98-5 |
|---|---|
製品名 |
Epicamphor |
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC名 |
(1S,4S)-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C10H16O/c1-9(2)7-4-5-10(9,3)6-8(7)11/h7H,4-6H2,1-3H3/t7-,10+/m1/s1 |
InChIキー |
HFQTYOGWDNGZMS-XCBNKYQSSA-N |
異性体SMILES |
C[C@@]12CC[C@@H](C1(C)C)C(=O)C2 |
SMILES |
CC1(C2CCC1(CC2=O)C)C |
正規SMILES |
CC1(C2CCC1(CC2=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



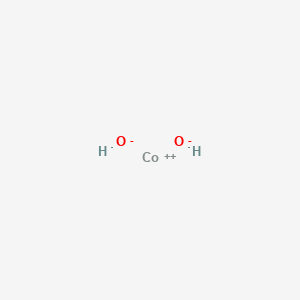
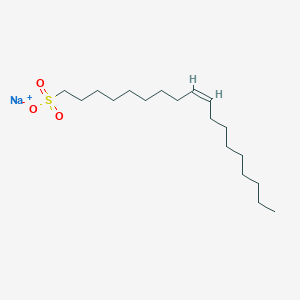
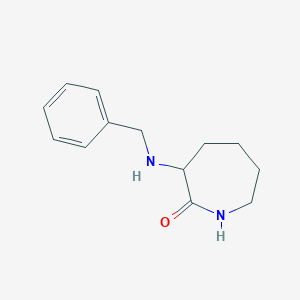
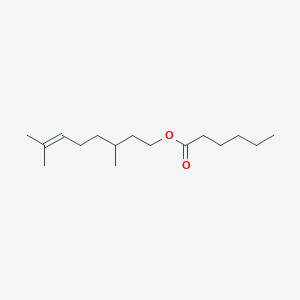
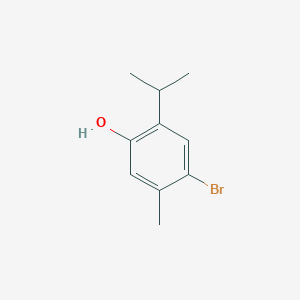

![1-[(2-Bromophenyl)methylidene]-2-phenylhydrazine](/img/structure/B80945.png)
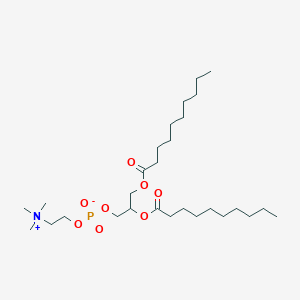
![[2-(2-Chlorophenoxy)ethyl]hydrazine](/img/structure/B80949.png)
